molecular formula C20H19N3O3 B2913467 2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide CAS No. 2319892-63-0

2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2913467
CAS No.: 2319892-63-0
M. Wt: 349.39
InChI Key: KKEIAFSXKBLOFV-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities such as antioxidant, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide typically starts from 2,3-dimethoxybenzoic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting acid chloride is then reacted with 6-phenylpyrimidin-4-ylmethylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) to yield the desired benzamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is unique due to the combination of its benzamide and pyrimidinyl groups, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2,3-dimethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-18-10-6-9-16(19(18)26-2)20(24)21-12-15-11-17(23-13-22-15)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEIAFSXKBLOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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